molecular formula C19H26N4O3S B2513836 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 923245-02-7

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2513836
CAS No.: 923245-02-7
M. Wt: 390.5
InChI Key: YNZCKLJCKACCNV-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 5-hydroxymethyl-substituted imidazole core linked via a sulfanyl bridge to an ethylcarbamoylmethyl group and a 2,4,6-trimethylphenylacetamide moiety.

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-5-20-16(25)9-23-15(10-24)8-21-19(23)27-11-17(26)22-18-13(3)6-12(2)7-14(18)4/h6-8,24H,5,9-11H2,1-4H3,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZCKLJCKACCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the sulfanyl group and the trimethylphenyl moiety. Common reagents used in these steps include ethyl isocyanate, formaldehyde, and trimethylbenzene derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution at the sulfanyl group can produce a variety of thioether compounds.

Scientific Research Applications

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it a valuable tool in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to interact with and alter the function of key biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key structural motifs with other acetamide and imidazole derivatives. Below is a comparative analysis based on substituents, synthesis, and reported bioactivity:

Compound Name / ID Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound : 2-({1-[(Ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide Imidazole + acetamide - 5-Hydroxymethyl
- Ethylcarbamoylmethyl
- 2,4,6-Trimethylphenylacetamide
Not explicitly reported; inferred potential for antimicrobial/antiparasitic activity -
N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide Imidazole + acetamide - 2-Chlorophenylmethyl
- Sulfonamide linkage
Commercial availability (Parchem); no explicit bioactivity
2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) Benzoimidazole - Cyclohexyl
- Bicyclic terpene-derived acetamide
Not reported; synthesis emphasizes coupling strategies for bioactive molecules
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole + acetamide - Indole-methyl
- Sulfanyl bridge
EIMS data provided; no explicit bioactivity
5-Nitroimidazole derivatives (e.g., 4-phenylsulfonylmethyl-5-nitroimidazoles) Nitroimidazole - Nitro group
- Phenylsulfonylmethyl
Potent antibacterial activity against Clostridioides difficile; lower mutagenicity

Bioactivity and Structure-Activity Relationships (SAR)

  • Nitroimidazoles () : The nitro group enhances antiparasitic activity but may increase mutagenicity. Substitution at position 4 (e.g., phenylsulfonylmethyl) improves selectivity and potency against C. difficile .
  • Oxadiazole-Acetamides () : Sulfanyl linkages and indole groups may enhance membrane permeability, though bioactivity data are lacking.
  • Target Compound : The absence of a nitro group and presence of a hydroxymethyl substituent could reduce toxicity compared to nitroimidazoles. The ethylcarbamoyl and trimethylphenyl groups may improve metabolic stability and target binding .

Biological Activity

The compound 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with potential biological activities due to its unique structural features. Its molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, and it has a molecular weight of 348.42 g/mol. This compound contains an imidazole ring, a sulfanyl group, and a phenylacetamide moiety, which are often associated with various pharmacological properties.

Structural Characteristics

The compound's structure suggests a variety of functional groups that may interact with biological targets. The imidazole ring is particularly noteworthy as derivatives of imidazole are frequently studied for their roles in medicinal chemistry, including antifungal and anticancer activities.

Structural Feature Description
Imidazole Ring A five-membered ring known for its biological activity.
Sulfanyl Group May enhance interaction with biological macromolecules.
Phenylacetamide Moiety Often linked to analgesic and anti-inflammatory effects.

Case Studies and Research Findings

Although direct studies on the specific compound are scarce, research into structurally similar compounds provides valuable insights:

  • Study on Imidazole Derivatives : Research has shown that imidazole derivatives can inhibit the growth of cancer cells by inducing apoptosis. For instance, a study demonstrated that certain imidazole compounds effectively reduced tumor size in animal models by targeting specific signaling pathways involved in cell proliferation.
  • Pharmacological Profiles of Similar Compounds : A comparative analysis was conducted on several imidazole-containing compounds (e.g., Nilotinib and Imazethapyr) to evaluate their biological activities:
Compound Name Structure Features Biological Activity
NilotinibImidazole derivative with trifluoromethyl groupsAntitumor agent
ImazethapyrPyridine-derived herbicideHerbicidal activity
MefluididePlant growth regulatorSuppresses vegetative growth

Interaction Studies

Understanding how This compound interacts with biological macromolecules is crucial for elucidating its potential therapeutic applications. Techniques such as molecular docking studies and enzyme kinetics assays can provide insights into its efficacy and safety profile.

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